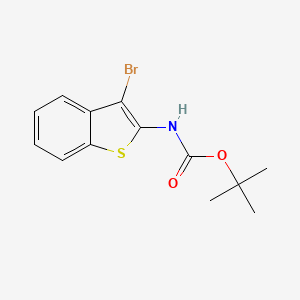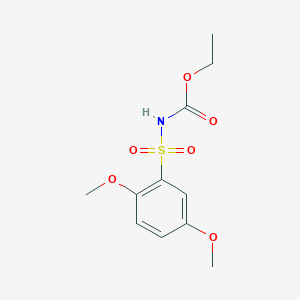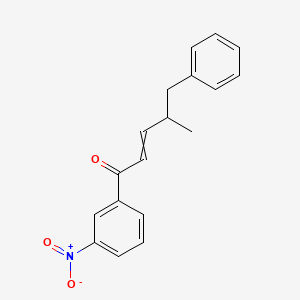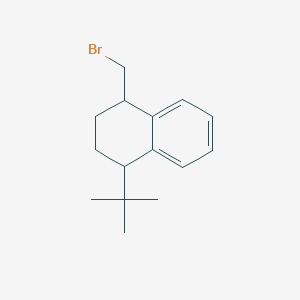
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a tetrahydronaphthalene ring, which is further substituted with a tert-butyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of the corresponding methyl derivative. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial production methods may involve similar bromination techniques but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents like potassium permanganate for oxidation reactions .
Applications De Recherche Scientifique
1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene involves its reactivity as a bromomethyl derivative. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various products depending on the nucleophile. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene include other bromomethyl derivatives and substituted tetrahydronaphthalenes. Some examples are:
1-(Bromomethyl)-4-tert-butylbenzene: Similar in structure but lacks the tetrahydronaphthalene ring, making it less sterically hindered.
1-(Bromomethyl)-4-methyl-1,2,3,4-tetrahydronaphthalene: Similar but with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its combination of the bromomethyl group and the bulky tert-butyl group, which influences its chemical behavior and applications .
Propriétés
Numéro CAS |
87945-97-9 |
|---|---|
Formule moléculaire |
C15H21Br |
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-tert-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H21Br/c1-15(2,3)14-9-8-11(10-16)12-6-4-5-7-13(12)14/h4-7,11,14H,8-10H2,1-3H3 |
Clé InChI |
COOAZNZDLMDNDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(C2=CC=CC=C12)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)

![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)

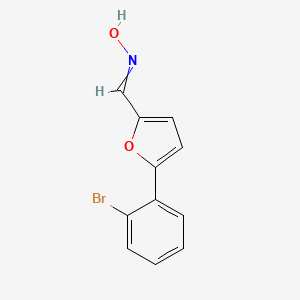
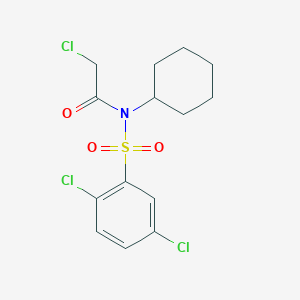
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)



